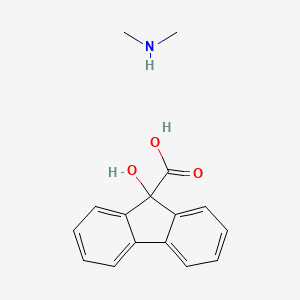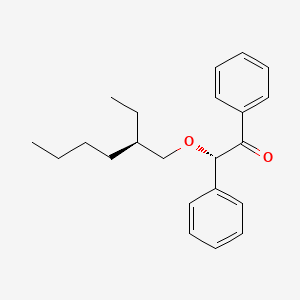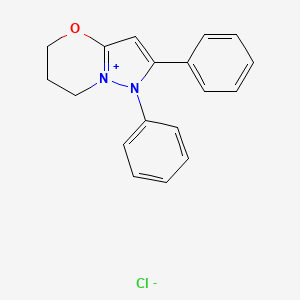
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride is a heterocyclic compound with a unique structure that combines pyrazole and oxazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-pyrrolo(1,2-b)(1,2,4)triazole: This compound shares a similar heterocyclic structure and is studied for its potential as a necroptosis inhibitor.
1H-pyrazolo(3,4-b)pyridine: Another related compound with applications in medicinal chemistry.
Uniqueness
6,7-Dihydro-1,2-diphenyl-5H-pyrazolo(5,1-b)(1,3)oxazinium chloride is unique due to its specific combination of pyrazole and oxazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
94030-94-1 |
|---|---|
Formule moléculaire |
C18H17ClN2O |
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
1,2-diphenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-8-ium;chloride |
InChI |
InChI=1S/C18H17N2O.ClH/c1-3-8-15(9-4-1)17-14-18-19(12-7-13-21-18)20(17)16-10-5-2-6-11-16;/h1-6,8-11,14H,7,12-13H2;1H/q+1;/p-1 |
Clé InChI |
VZPZPTFONLHLSW-UHFFFAOYSA-M |
SMILES canonique |
C1C[N+]2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


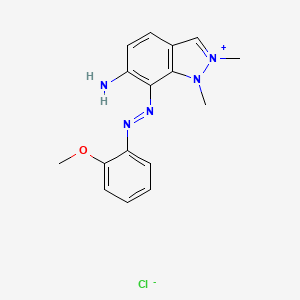
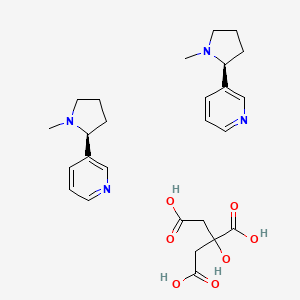
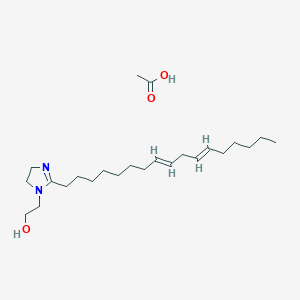
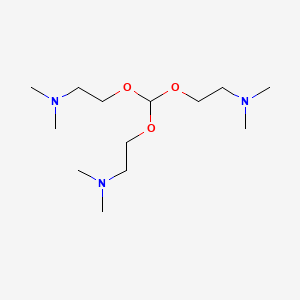

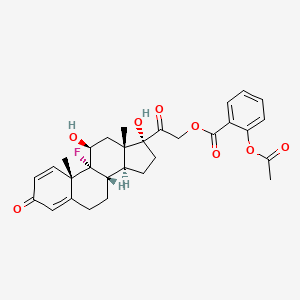

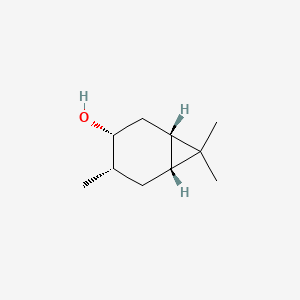


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
